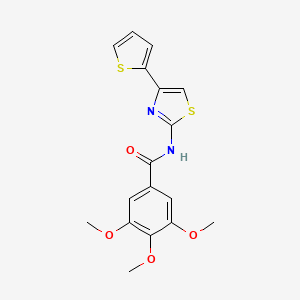

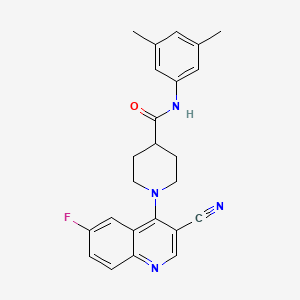

3,4,5-trimethoxy-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

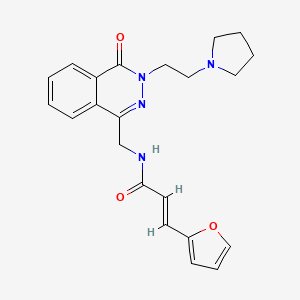

The compound “3,4,5-trimethoxy-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide” is a complex organic molecule that contains several functional groups. It has a benzamide core structure which is substituted with three methoxy groups and a thiophen-2-yl-1,3-thiazol-2-yl group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiazole and thiophene rings are five-membered heterocycles, which can have interesting electronic and steric properties . The methoxy groups could potentially participate in hydrogen bonding or other intermolecular interactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy groups could increase its solubility in organic solvents, while the heterocyclic rings could contribute to its stability and reactivity .Scientific Research Applications

Anticancer Activity

A series of compounds structurally related to 3,4,5-trimethoxy-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide were synthesized and assessed for their anticancer properties. These compounds showed promising activity against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). In comparison to the reference drug etoposide, some derivatives exhibited higher anticancer activities, highlighting the potential of this compound class in cancer treatment (Ravinaik et al., 2021).

Antimicrobial Activity

Thiazole derivatives, which include the structure of this compound, have been reported to exhibit significant antimicrobial activity. Studies on these derivatives reveal potent action against a range of microbial species, including gram-positive and gram-negative bacteria, as well as fungal species like Candida albicans and Aspergillus niger. These findings suggest the compound's potential utility in antimicrobial treatments (Chawla, 2016).

Antioxidant Properties

Research into the antioxidant properties of new thiazole derivatives structurally related to this compound revealed that some synthesized compounds exhibit potent antioxidant activity. This suggests potential applications in areas where oxidative stress is a contributing factor, such as in the treatment of certain diseases or in the preservation of food and cosmetic products (Jaishree et al., 2012).

Antifungal Activity

Structural analogs of this compound have been synthesized and evaluated for antifungal activity. The results indicate the potential of these compounds in treating fungal infections, showcasing the broad spectrum of biological activities associated with this chemical structure (Narayana et al., 2004).

Future Directions

Mechanism of Action

Target of action

Compounds containing the trimethoxyphenyl (tmp) group have been found to inhibit various targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .

Mode of action

Without specific studies on “3,4,5-trimethoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide”, it’s hard to determine its exact mode of action. Tmp-bearing compounds generally work by binding to their targets and inhibiting their function .

Biochemical pathways

The affected pathways would depend on the specific targets of “3,4,5-trimethoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide”. For example, if it targets tubulin like some TMP-bearing compounds, it could affect cell division and growth .

Result of action

The molecular and cellular effects of “3,4,5-trimethoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide” would depend on its targets and mode of action. If it inhibits tubulin, for example, it could lead to cell cycle arrest and apoptosis .

Properties

IUPAC Name |

3,4,5-trimethoxy-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4S2/c1-21-12-7-10(8-13(22-2)15(12)23-3)16(20)19-17-18-11(9-25-17)14-5-4-6-24-14/h4-9H,1-3H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAQBWXRSKSVJFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC(=CS2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[3-cyano-4,5-bis(thiophen-2-yl)furan-2-yl]acetamide](/img/structure/B2478999.png)

![2-[3-(2-Chloro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2479002.png)

![Methyl 4-[[4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]benzoyl]amino]benzoate](/img/structure/B2479006.png)

![3-{1-[2-(2-Chlorophenyl)acetyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2479014.png)

![Ethyl 3-(4-chlorophenyl)-4-oxo-5-(4-phenylbutanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2479016.png)